molecular formula C20H17N3O5S B2526671 (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-63-6

(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2526671
M. Wt: 411.43
InChI Key: OHKPGTWAFYJNOT-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound , (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of tetrahydrobenzo[b]thiophene. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical behavior and potential applications of structurally related compounds. For instance, paper discusses a similar compound with anti-rheumatic potential, and paper explores the cytotoxic effects of related acrylamide derivatives on various cancer cell lines.

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiocarbamoyl derivatives with metal ions to form complexes, as described in paper . This suggests that the synthesis of the compound may also involve similar strategies, potentially reacting with different substituents or under different conditions to introduce the nitrophenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using spectral tools such as UV-Vis, IR, (1)H NMR, and EPR, as mentioned in paper . These techniques could also be applied to determine the structure of the compound , ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with metal ions to form complexes, as seen in paper . The compound may also exhibit reactivity towards metal ions or other chemical agents, which could be explored to understand its potential applications in medicinal chemistry or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their conductance, thermal analysis, and magnetic moments, have been characterized in paper . Similar analyses would be necessary for the compound to fully understand its stability, reactivity, and suitability for various applications.

Relevant Case Studies

The provided papers do not include case studies directly related to the compound . However, paper presents an in vivo study on the anti-rheumatic effects of a structurally similar compound, and paper discusses the cytotoxic effects of acrylamide derivatives on cancer cell lines, which could be indicative of the potential biological activities of the compound .

Scientific Research Applications

Anti-Rheumatic Potential

A study highlights the anti-rheumatic potential of a structurally related compound, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (THBTD), and its metal complexes. The research demonstrated significant antioxidant, analgesic, and anti-rheumatic effects, particularly with the copper complex, suggesting potential applications in rheumatic disease management (Sherif & Hosny, 2014).

Cytotoxic Activity

Another study explored the synthesis and characterization of new derivatives, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, from precursor compounds similar to (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The synthesized compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Enzymatic Activity Detection

Research on N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide, a compound with a similar functional group arrangement, has shown its use in detecting enzymes that catalyze thiol-producing reactions. This compound, when integrated into polyacrylamide gels, can visually detect enzyme activity, suggesting applications in biochemical assays and research (Harris & Wilson, 1983).

Antioxidant and Anti-Inflammatory Activities

A related compound, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, was synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. This study revealed that compounds with phenolic substitution showed greater activity, indicating potential therapeutic applications (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-28-20(25)17-15-7-2-3-8-16(15)29-19(17)22-18(24)13(11-21)9-12-5-4-6-14(10-12)23(26)27/h4-6,9-10H,2-3,7-8H2,1H3,(H,22,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKPGTWAFYJNOT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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